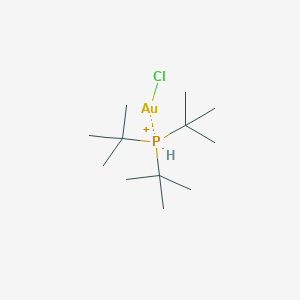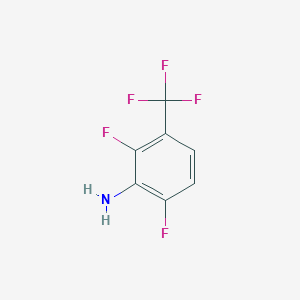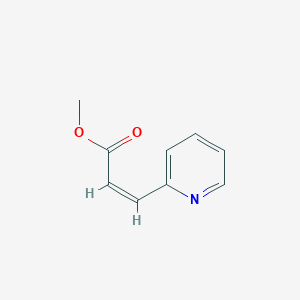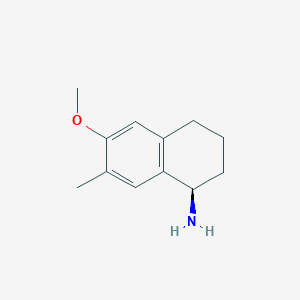![molecular formula C18H13N3O3S B13147141 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione CAS No. 62593-07-1](/img/structure/B13147141.png)
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione is a complex organic compound that belongs to the class of anthraquinone derivatives. This compound is characterized by the presence of an anthracene-9,10-dione core, which is substituted with an amino group, a methoxy group, and a thiazolylamino group. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.
Méthodes De Préparation
The synthesis of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Anthraquinone Core: The anthracene-9,10-dione core can be synthesized through the oxidation of anthracene using strong oxidizing agents such as chromic acid or potassium permanganate.
Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction using an appropriate amine.
Methoxylation: The methoxy group can be introduced through a methylation reaction using methyl iodide or dimethyl sulfate in the presence of a base.
Thiazolylamino Substitution: The thiazolylamino group can be introduced through a condensation reaction between the anthraquinone derivative and 1,3-thiazol-2-amine under suitable reaction conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and methoxy groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can occur at the carbonyl groups of the anthraquinone core, leading to the formation of hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and methoxy groups, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit the proliferation of cancer cells.
Materials Science: The compound is used in the development of organic semiconductors and dyes due to its unique electronic properties.
Biological Research: The compound is investigated for its antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Industrial Applications: The compound is used in the synthesis of various functional materials, including sensors and catalysts.
Mécanisme D'action
The mechanism of action of 1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The compound can intercalate into DNA, disrupting the normal function of the DNA and inhibiting the replication and transcription processes. This leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound can interact with enzymes and proteins involved in microbial and fungal growth, leading to their inhibition and subsequent antimicrobial effects .
Comparaison Avec Des Composés Similaires
1-Amino-2-methoxy-4-[(1,3-thiazol-2-yl)amino]anthracene-9,10-dione can be compared with other similar compounds, such as:
2-Aminothiazole Derivatives: These compounds share the thiazole moiety and exhibit similar antimicrobial and anticancer properties.
Anthraquinone Derivatives: These compounds share the anthraquinone core and are known for their anticancer and dye properties.
Methoxy-substituted Anthraquinones: These compounds share the methoxy group and exhibit similar electronic properties, making them useful in materials science.
The uniqueness of this compound lies in its combination of these functional groups, which imparts a unique set of properties and makes it a versatile compound for various applications.
Propriétés
Numéro CAS |
62593-07-1 |
|---|---|
Formule moléculaire |
C18H13N3O3S |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
1-amino-2-methoxy-4-(1,3-thiazol-2-ylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C18H13N3O3S/c1-24-12-8-11(21-18-20-6-7-25-18)13-14(15(12)19)17(23)10-5-3-2-4-9(10)16(13)22/h2-8H,19H2,1H3,(H,20,21) |
Clé InChI |
KWABWPFXUQZDFM-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C2=C(C(=C1)NC3=NC=CS3)C(=O)C4=CC=CC=C4C2=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


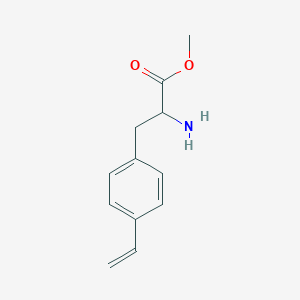
![(8S,9S,10R,13S,14S,17R)-17-((2S,3R)-3-Hydroxy-6-methylheptan-2-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B13147071.png)
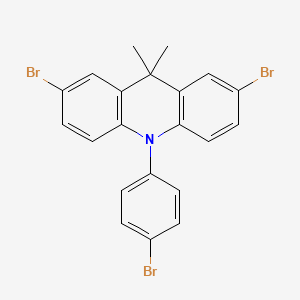
![2,2,3,3,4,4,4-Heptafluoro-N-[(trifluoroacetyl)oxy]butanamide](/img/structure/B13147085.png)


![1-[3-(Aminomethyl)cyclopentyl]-3-ethylurea](/img/structure/B13147098.png)
